1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzyl group, and a methoxyethyl urea moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the thiazole intermediate with an isocyanate or carbamate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzyl group can produce various substituted benzyl derivatives.
Scientific Research Applications
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-(4-(((4-Chlorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-(((4-Methylbenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-(((4-Bromobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-21-7-6-17-14(20)19-15-18-13(10-23-15)9-22-8-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALYAVJSTYLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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